2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride
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Overview
Description
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride is a chemical compound with the molecular formula C13H14NO2·Cl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride typically involves the reaction of isoquinoline with ethyl chloroacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinium compounds .
Scientific Research Applications
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride.
Quinoline: A structurally similar compound with different chemical properties.
Pyridine: Another heterocyclic aromatic compound with a nitrogen atom in the ring.
Uniqueness
Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride is unique due to its specific substitution pattern and the presence of the ethoxy-oxoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
54817-42-4 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C13H14NO2.ClH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
VWFGPGJTCDPFKO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
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